Comparative Anti-HIV Potency and Selectivity of d4C vs. Its Saturated Parent ddC
Dideoxycytidinene (d4C) demonstrates anti-HIV potency that is comparable to its saturated analog, 2',3'-dideoxycytidine (ddC). In a direct head-to-head comparison, both compounds exhibited a minimum inhibitory concentration (MIC50) of 0.3 µM against HIV-induced cytopathogenicity in ATH8 cells [1]. This quantitative equivalence in acute antiviral potency is a critical differentiator from other 2',3'-unsaturated analogs, such as d4T (ddeThd), which shows significantly different potency compared to its saturated counterpart.
| Evidence Dimension | In vitro Anti-HIV Potency (MIC50) |
|---|---|
| Target Compound Data | 0.3 µM |
| Comparator Or Baseline | 2',3'-dideoxycytidine (ddC): 0.3 µM |
| Quantified Difference | 0 µM (No significant difference in potency) |
| Conditions | ATH8 cells; inhibition of HIV-induced cytopathogenicity [1] |
Why This Matters
This quantitative evidence confirms that d4C matches ddC's acute antiviral potency, making it a valid and equally potent research tool for HIV studies, with the added value of its unique chemical structure for further derivatization.
- [1] Balzarini J, Kang GJ, Dalal M, et al. The anti-HTLV-III (anti-HIV) and cytotoxic activity of 2',3'-didehydro-2',3'-dideoxyribonucleosides: a comparison with their parental 2',3'-dideoxyribonucleosides. Mol Pharmacol. 1987 Jul;32(1):162-7. PMID: 3648476. View Source
